(2E)-3-{5-bromo-2-[(2-chlorobenzyl)oxy]-3-iodophenyl}prop-2-enoic acid
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Overview
Description
3-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]-3-IODOPHENYL}ACRYLIC ACID is a complex organic compound characterized by the presence of bromine, chlorine, and iodine atoms attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]-3-IODOPHENYL}ACRYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Bromination and Iodination: The initial step involves the bromination and iodination of a phenyl ring to introduce bromine and iodine atoms at specific positions.
Acrylic Acid Formation: Finally, the acrylic acid moiety is introduced through a series of reactions involving the formation of a double bond and carboxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]-3-IODOPHENYL}ACRYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to remove halogen atoms or reduce double bonds.
Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]-3-IODOPHENYL}ACRYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]-3-IODOPHENYL}ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Cell Signaling: Affecting cell signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chlorobenzoic acid
- 2-Bromo-5-(chlorosulfonyl)benzoic acid
- 5-Bromo-2-chlorobenzyl alcohol
Uniqueness
3-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]-3-IODOPHENYL}ACRYLIC ACID is unique due to the presence of multiple halogen atoms and the acrylic acid moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H11BrClIO3 |
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Molecular Weight |
493.52 g/mol |
IUPAC Name |
(E)-3-[5-bromo-2-[(2-chlorophenyl)methoxy]-3-iodophenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H11BrClIO3/c17-12-7-10(5-6-15(20)21)16(14(19)8-12)22-9-11-3-1-2-4-13(11)18/h1-8H,9H2,(H,20,21)/b6-5+ |
InChI Key |
IVOBLJMTXSMHAP-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2I)Br)/C=C/C(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2I)Br)C=CC(=O)O)Cl |
Origin of Product |
United States |
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